Levoisomethadone - 561-10-4

Levoisomethadone

Catalog Number: EVT-273422
CAS Number: 561-10-4
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levoisomethadone is a synthetic opioid analgesic and antitussive related to methadone. It was used as both an analgesic and antitussive. It binds to and activates both the μ- and δ-opioid receptors, with (S)-isomer being the more potent of its two enantiomers. Levoisomethadone is discontinued (DEA controlled substance).
Overview

Levoisomethadone, also known as levomethadone, is an opioid analgesic derived from methadone. It is primarily utilized in pain management and as part of opioid substitution therapy for individuals with opioid dependence. Levoisomethadone is characterized by its potent analgesic properties and lower potential for abuse compared to its racemic counterpart, methadone.

Source

Levoisomethadone is synthesized from precursor compounds, particularly through methods involving the resolution of racemic methadone or its derivatives. The compound has been studied extensively in pharmacological research due to its therapeutic applications and effects on the central nervous system.

Classification

Levoisomethadone falls under the category of synthetic opioids. It is classified as a Schedule II controlled substance in many jurisdictions due to its potential for abuse and dependence.

Synthesis Analysis

Methods

The synthesis of levoisomethadone can be achieved through several methods, including:

  • Resolution of Racemic Methadone: This involves separating the enantiomers of methadone to isolate the levorotatory form.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze reactions that yield levoisomethadone from simpler precursors, enhancing selectivity and yield.

Technical Details

Molecular Structure Analysis

Structure

Levoisomethadone has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C21H27NOC_{21}H_{27}NO, and it features a unique arrangement of phenyl and heptanone groups.

Data

  • InChI Key: NSOGAHPJIFTUHV-YINRMENDSA-N
  • SMILES Notation: C[C@H]1[C@@H]2CCC@HO.Cl

This notation indicates the stereochemistry and connectivity of atoms within the molecule, crucial for understanding its biological activity.

Chemical Reactions Analysis

Reactions

Levoisomethadone can undergo various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen, which may lead to hydroxylated derivatives.
  • Reduction: Addition of hydrogen or removal of oxygen, potentially yielding dehydroxylated products.
  • Substitution Reactions: Replacement of functional groups, which can modify its pharmacological properties.

Technical Details

Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The specific conditions under which these reactions occur are critical for achieving desired product yields and purities .

Mechanism of Action

Levoisomethadone exerts its analgesic effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals and alters the perception of pain.

Process and Data

The binding affinity of levoisomethadone for mu-opioid receptors contributes to its efficacy as an analgesic. Studies have shown that it can provide effective pain relief while minimizing side effects associated with other opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Melting Point: Approximately 200-210°C.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Generally neutral pH when dissolved in water.

These properties are essential for determining appropriate storage conditions and formulations for therapeutic use .

Applications

Levoisomethadone is primarily used in:

  • Pain Management: Effective in treating moderate to severe pain, particularly in patients with chronic pain conditions.
  • Opioid Substitution Therapy: Utilized in managing opioid dependence, helping to reduce withdrawal symptoms and cravings while stabilizing patients during recovery.

Research continues into optimizing its use in clinical settings, focusing on improving patient outcomes while minimizing risks associated with opioid therapy .

Stereoselective Synthesis and Enantiomeric Separation

Historical Development of Levomethadone Isomer Isolation

The isolation of levomethadone ((R)-methadone, levoisomethadone) represents a pivotal advancement in opioid pharmacology driven by the recognition of stereochemical influences on biological activity. Early methadone production exclusively utilized the racemic mixture (±)-methadone, developed in Germany during World War II as an analgesic substitute for scarce morphine. This racemic approach persisted despite emerging pharmacological evidence demonstrating that the (R)-enantiomer possessed significantly greater μ-opioid receptor affinity and analgesic potency compared to its (S)-counterpart. The (S)-enantiomer was later shown to contribute disproportionately to adverse effects including QT interval prolongation and cardiac arrhythmias, while offering minimal therapeutic benefit [5] [7].

Initial attempts at levomethadone isolation relied on classical resolution techniques employing chiral resolving agents. Tartaric acid derivatives, particularly O,O'-di-p-toluoyl-D-tartaric acid, proved effective in forming diastereomeric salts with racemic methadone. These salts exhibited differential solubility in organic solvents, enabling their separation via fractional crystallization. While scientifically valid, this method suffered from low throughput and high material loss, with typical yields of levomethadone below 30% and requiring multiple recrystallization cycles to achieve enantiomeric purity >98% ee. The process also generated stoichiometric amounts of waste from the resolving agent and the unwanted (S)-methadone enantiomer, creating economic and environmental inefficiencies [5] [7].

A paradigm shift occurred with the advent of industrial-scale enantioselective chromatography in the 1990s. Simulated moving bed (SMB) chromatography, utilizing chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate), enabled continuous separation of racemic methadone with high efficiency. This technology dramatically improved yield (typically >95%) and enantiopurity (>99% ee), while reducing solvent consumption per unit of product. The pharmaceutical industry's broader transition towards enantiopure drugs, catalyzed by regulatory shifts like the 1992 FDA policy statement on stereoisomeric drugs, accelerated adoption of these technologies for levomethadone production [7].

Table 1: Evolution of Levomethadone Isolation Technologies

EraPrimary TechnologyKey LimitationsTypical ee (%)Yield (%)
1940s-1980sDiastereomeric Salt CrystallizationLow yield, high waste, multi-step90-9520-35
1980s-2000sPreparative Chiral HPLCDiscontinuous, high solvent consumption>9960-75
2000s-PresentSimulated Moving Bed (SMB) ChromatographyHigh capital cost, complex optimization>99.5>90

Asymmetric Synthesis Pathways for Levoisomethadone

Modern synthetic routes to levoisomethadone prioritize catalytic asymmetric methodologies to install the chiral center (R-configuration) with high fidelity early in the synthesis, avoiding the inefficiencies of racemate resolution. These strategies leverage advanced chiral catalysts to achieve high enantioselectivity:

  • Enantioselective Michael Addition: A highly efficient route employs the copper-BOX complex Cu(II)-(S,S)-t-BuBOX catalyzed conjugate addition of dimethylamine to ethyl 2-(dimethoxyphosphoryl)pent-4-enoate. This reaction constructs the chiral center via carbon-nitrogen bond formation with exceptional enantiocontrol (typically 92-96% ee). Subsequent catalytic hydrogenation of the alkene followed by double alkylation with diphenylacetonitrile yields (R)-methadone precursors. Ligand design is critical; the tert-butyl groups on the bis(oxazoline) ligand create a rigid, sterically demanding chiral environment that favors re-face attack of the nucleophile, ensuring high (R)-selectivity [6] [8].

  • Catalytic Asymmetric Hydrogenation: Direct enantioselective reduction of methadone precursor imines represents a more streamlined approach. Using Ir-(R,R)-f-Binaphane catalysts under hydrogen pressure (50-100 bar), prochiral enamines like (Z)-1-dimethylamino-1,3-diphenylprop-1-en-3-one undergo highly enantioselective hydrogenation. This Ir-catalyzed system achieves >98% ee and near-quantitative yields under optimized conditions. The mechanism involves migratory insertion into the Ir-H bond within a chiral pocket defined by the Binaphane ligand, directing hydride delivery specifically to the si-face of the enamine. This method significantly reduces step count compared to classical resolutions or multi-step Michael addition routes [4] [6].

  • Organocatalytic Desymmetrization: A conceptually distinct approach utilizes prochiral or meso substrates. Chiral phosphoric acids (CPAs, e.g., TRIP - 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) catalyze the desymmetrizing ring-opening of activated aziridinium ions derived from N-acyliminium precursors. While less commonly applied industrially for methadone than metal catalysis, this route offers metal-free synthesis under mild conditions. Yields of 70-85% and ee values of 85-94% have been demonstrated, showcasing the potential of organocatalysis for complex amine synthesis [6].

Table 2: Catalytic Systems for Asymmetric Levoisomethadone Synthesis

Synthetic StrategyKey Catalystee Range (%)Reaction ConditionsKey Advantage
Cu-BOX Michael AdditionCu(II)-(S,S)-t-BuBOX92-96Mild (0-25°C), AtmosphericHigh modularity, established chemistry
Ir-Catalyzed Enamine HydrogenationIr-(R,R)-f-Binaphane95->99High H₂ Pressure (50-100 bar)Atom economical, high ee
CPA-Catalyzed Aziridinium OpeningTRIP CPA85-94Mild (RT), No MetalsMetal-free, functional group tolerance

Comparative Analysis of Racemic vs. Enantiopure Production Methodologies

The transition from racemic methadone to enantiopure levoisomethadone necessitates rigorous comparison of synthetic routes based on technical, economic, and environmental criteria:

  • Process Efficiency & Cost: Classical resolution of racemic methadone suffers from inherent atom inefficiency. Maximum theoretical yield for the desired enantiomer is 50%, but practical yields are often 25-35% after purification. This wastes significant material, primarily the (S)-enantiomer, which lacks therapeutic utility and requires disposal or energy-intensive racemization. In contrast, modern asymmetric hydrogenation routes achieve yields exceeding 90% with minimal waste. While chiral catalysts (e.g., Ir-Binaphane) are expensive, their high turnover numbers (TONs > 10,000) and potential for immobilization/recycling significantly amortize costs. Life-cycle assessments demonstrate that catalytic asymmetric synthesis reduces overall production costs by 30-50% compared to resolution processes for equivalent quantities of levoisomethadone, primarily due to reduced raw material consumption and waste treatment [5] [7].

  • Environmental Impact (Green Metrics): Racemic synthesis followed by resolution performs poorly on key green chemistry metrics. The E-factor (kg waste/kg product) for classical resolution typically exceeds 50, driven by solvent use in multiple crystallizations and the generation of the unwanted enantiomer as waste. SMB chromatography reduces the E-factor to 15-25 but still requires significant solvent volumes. Catalytic asymmetric synthesis, particularly the Ir-catalyzed hydrogenation route, demonstrates superior sustainability with E-factors of 5-10. This improvement stems from high atom economy, minimal solvent requirements (often a single reaction solvent), and negligible stoichiometric reagents. The process mass intensity (PMI) shows similar advantages for enantioselective routes [7].

  • Scalability and Robustness: Industrial implementation favors robust, scalable processes. Continuous SMB chromatography, while scalable, involves complex equipment and process control. Catalytic hydrogenation benefits from well-established large-scale hydrogenation infrastructure in the pharmaceutical industry. The main challenges involve catalyst handling under inert conditions and high-pressure reactor requirements. Michael addition routes, while highly enantioselective, often involve more synthetic steps than hydrogenation, potentially impacting overall robustness and scalability. Hybrid approaches combining a short asymmetric catalytic step followed by telescoped reactions are increasingly favored for large-scale levoisomethadone manufacture [4] [7].

Table 3: Comparative Analysis of Levoisomethadone Production Methodologies

ParameterRacemic Synthesis + Classical ResolutionRacemic Synthesis + SMB ChromatographyCatalytic Asymmetric Synthesis (e.g., Hydrogenation)
Theoretical Max. Yield50% (inherent limit)50% (inherent limit)95-100%
Typical Practical Yield25-35%40-45%85-95%
E-factor (kg waste/kg product)>5015-255-10
Key Waste StreamsSolvents, (S)-methadone, resolving agentsSolvents, (S)-methadoneSolvents (minimal), spent catalyst
Typical ee Achievable98-99.5% (after multi-step crystallization)>99.5%95->99%
Primary Scalability ChallengeMulti-step solid handling, low yieldEquipment cost, solvent recoveryCatalyst cost/recovery, high-pressure reactors

Properties

CAS Number

561-10-4

Product Name

Levoisomethadone

IUPAC Name

(5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1

InChI Key

IFKPLJWIEQBPGG-QGZVFWFLSA-N

SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Solubility

Soluble in DMSO

Synonyms

Levoisomethadone; Liden; l-Isomethadone; Isoamidone;

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Isomeric SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.